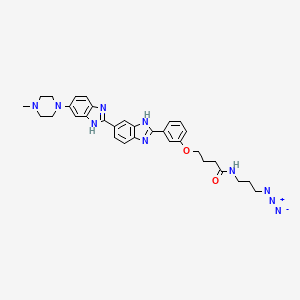
Targapremir-210
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Este compuesto es particularmente significativo en el campo de la investigación del cáncer debido a su capacidad para inhibir el procesamiento del precursor del microARN-210, que a menudo se sobreexpresa en células cancerosas hipóxicas . Targapremir-210 ha demostrado ser prometedor en la inducción de apoptosis en células cancerosas, lo que lo convierte en una herramienta valiosa para la investigación científica y las posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
Targapremir-210 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria.
Química
En química, this compound se utiliza como compuesto modelo para estudiar las reacciones de química de clic. Su alta especificidad y eficiencia lo convierten en un candidato ideal para explorar nuevas rutas sintéticas y condiciones de reacción .
Biología
En la investigación biológica, this compound se utiliza para estudiar el papel del microARN-210 en las células cancerosas. Al inhibir el procesamiento del precursor del microARN-210, los investigadores pueden investigar los efectos posteriores en la expresión génica y el comportamiento celular .
Medicina
En medicina, this compound ha demostrado ser prometedor como posible agente terapéutico para el tratamiento del cáncer. Su capacidad para inducir apoptosis en células cancerosas hipóxicas lo convierte en una herramienta valiosa para desarrollar nuevas terapias contra el cáncer .
Industria
En aplicaciones industriales, this compound se puede utilizar en el desarrollo de nuevos medicamentos y agentes terapéuticos. Su síntesis eficiente y su potente actividad biológica lo convierten en un candidato atractivo para la producción a gran escala y la comercialización .
Mecanismo De Acción
Targapremir-210 ejerce sus efectos uniéndose al precursor del microARN-210 e inhibiendo su procesamiento en microARN-210 maduro. Esta inhibición ocurre con una alta afinidad de unión (Kd 200 nM), lo que reduce efectivamente los niveles de microARN-210 maduro en células cancerosas hipóxicas . La reducción en los niveles de microARN-210 conduce a la reprogramación de las vías oncogénicas e induce apoptosis en las células cancerosas .
Análisis Bioquímico
Biochemical Properties
Targapremir-210 inhibits the processing of pre-miR-210 with high binding affinity (Kd 200 nM) . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Cellular Effects
This compound selectively targets RNAs and affects cellular responses to environmental conditions . It decreases mature miR-210 levels in MDA-MB-231 cells cultured under hypoxic conditions, with an IC50 of ∼200 nM . It induces apoptosis in MDA-MB-231 cells under hypoxic conditions .
Molecular Mechanism
This compound binds to the Dicer site of the miR-210 hairpin precursor . It inhibits the processing of pre-miR-210, leading to a decrease in mature miR-210 levels . This results in the reduction of HIF-1α levels and induction of apoptosis .
Temporal Effects in Laboratory Settings
This compound has been shown to sustain its effects for an extended period. For instance, in a study involving MDA-MB-231 triple negative breast cancer (TNBC) cells, this compound was able to reach the tumor and sustain its effects for the entire 21-day period .
Dosage Effects in Animal Models
In animal models, this compound has been shown to impede the proliferation of MDA-MB-231 TNBC cells . A single intraperitoneal injection of 100 μL of 200 nM this compound was able to decrease tumor growth as assessed by luciferase signal intensity and mass of the resected tumor .
Metabolic Pathways
It is known that miR-210, which this compound inhibits, plays a role in the regulation of hypoxia-inducible factors .
Transport and Distribution
It has been shown that this compound can reach the tumor in a mouse model .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Targapremir-210 se sintetiza utilizando química de clic, un método conocido por su eficiencia y selectividad. El compuesto contiene un grupo azida, que puede sufrir una cicloadición azida-alquino catalizada por cobre (CuAAC) con moléculas que contienen grupos alquinos . Esta reacción es altamente específica y se produce en condiciones suaves, lo que la hace adecuada para la síntesis de moléculas complejas como this compound.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, los principios de la química de clic se pueden ampliar para aplicaciones industriales. El uso de catalizadores de cobre y reacciones de cicloadición azida-alquino están bien establecidos en entornos industriales, lo que permite la producción eficiente de this compound en cantidades mayores .
Análisis De Reacciones Químicas
Tipos de reacciones
Targapremir-210 principalmente se somete a reacciones de química de clic, específicamente cicloadición azida-alquino catalizada por cobre (CuAAC) y cicloadición azida-alquino promovida por tensión (SPAAC) . Estas reacciones se caracterizan por su alta especificidad y eficiencia.
Reactivos y condiciones comunes
Catalizadores de cobre: Se utilizan en reacciones CuAAC para facilitar la cicloadición de grupos azida y alquino.
Grupos azida y alquino: Grupos funcionales esenciales para las reacciones de química de clic.
Condiciones suaves: Las reacciones suelen ocurrir a temperatura ambiente o a temperaturas ligeramente elevadas, lo que las hace adecuadas para compuestos sensibles.
Productos principales
El producto principal de estas reacciones es this compound en sí, formado a través de la cicloadición de grupos azida y alquino. Este producto es altamente estable y conserva su actividad inhibitoria contra el microARN-210 .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de xantona: Estos compuestos también inhiben el procesamiento del microARN, pero con diferente especificidad y eficiencia.
Aminoglucósidos: Conocidos por su capacidad para unirse al ARN, estos compuestos pueden inhibir la función del microARN a través de diferentes mecanismos.
Derivados de éter-amida: Estos compuestos se unen selectivamente e inhiben los microARN diana en células vivas.
Singularidad de Targapremir-210
This compound destaca por su alta especificidad y potencia en la inhibición del microARN-210. Su capacidad para inducir apoptosis selectivamente en células cancerosas hipóxicas lo convierte en una herramienta única y valiosa para la investigación del cáncer y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
N-(3-azidopropyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N10O2/c1-41-14-16-42(17-15-41)24-9-11-27-29(21-24)39-32(37-27)23-8-10-26-28(20-23)38-31(36-26)22-5-2-6-25(19-22)44-18-3-7-30(43)34-12-4-13-35-40-33/h2,5-6,8-11,19-21H,3-4,7,12-18H2,1H3,(H,34,43)(H,36,38)(H,37,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYVJEWMAWLKAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)OCCCC(=O)NCCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


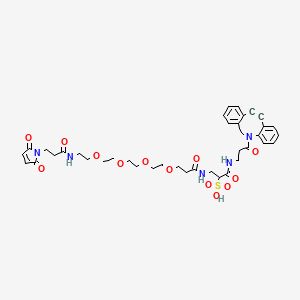
![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)

![(R*,S*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B611077.png)

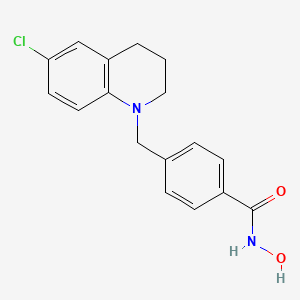

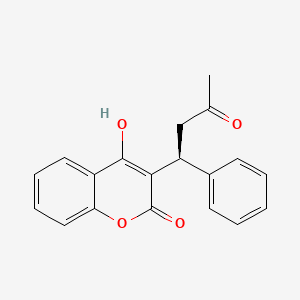
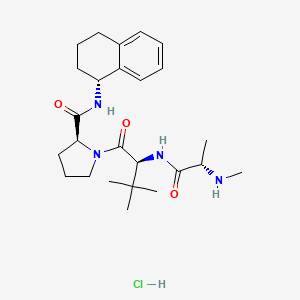
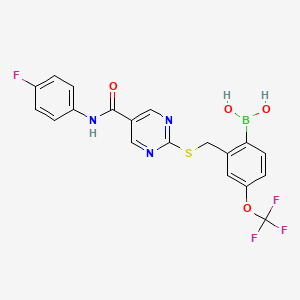
![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)
